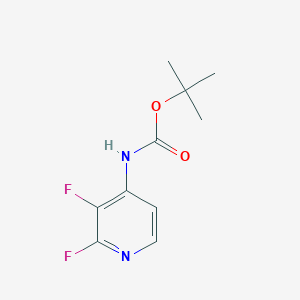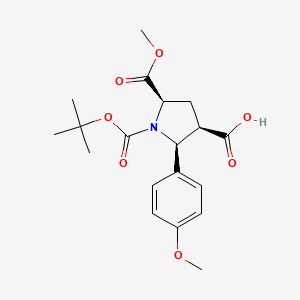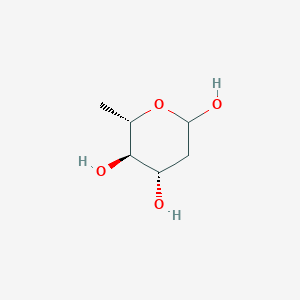![molecular formula C8H8ClN3 B12844115 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine CAS No. 267876-27-7](/img/structure/B12844115.png)
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound with the molecular formula C8H8ClN3. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 3-position and an aminomethyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
化学反応の分析
Types of Reactions
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of aminomethyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the aminomethyl group.
3-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different substitution patterns.
Pyrrolopyrazine Derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine is unique due to the presence of both the aminomethyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research .
特性
CAS番号 |
267876-27-7 |
|---|---|
分子式 |
C8H8ClN3 |
分子量 |
181.62 g/mol |
IUPAC名 |
(3-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-7-3-12-8-4-11-5(2-10)1-6(7)8/h1,3-4,12H,2,10H2 |
InChIキー |
NYAMWUZCGJAFCI-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC2=C1C(=CN2)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
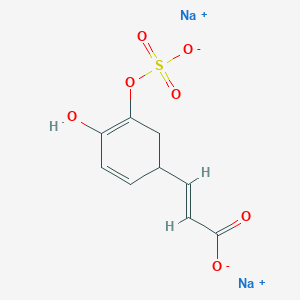
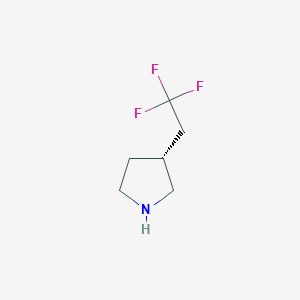

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)


